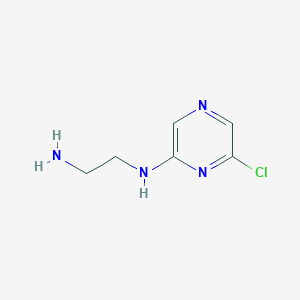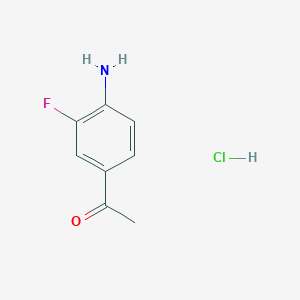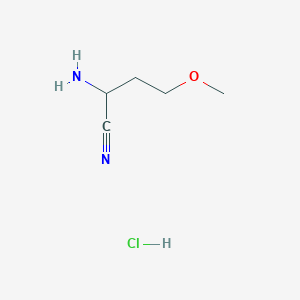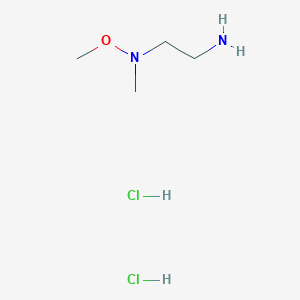![molecular formula C17H19NO4 B1379498 tert-butyl N-[2-(4-methylbenzoyl)furan-3-yl]carbamate CAS No. 1803605-07-3](/img/structure/B1379498.png)
tert-butyl N-[2-(4-methylbenzoyl)furan-3-yl]carbamate
Übersicht
Beschreibung
“tert-butyl N-[2-(4-methylbenzoyl)furan-3-yl]carbamate” is a chemical compound with the CAS Number: 1803605-07-3 . It has a molecular weight of 301.34 and its IUPAC name is tert-butyl (2- (4-methylbenzoyl)furan-3-yl)carbamate . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H19NO4/c1-11-5-7-12 (8-6-11)14 (19)15-13 (9-10-21-15)18-16 (20)22-17 (2,3)4/h5-10H,1-4H3, (H,18,20) . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Unfortunately, additional physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The synthesis and structural characterization of carbamate derivatives, including tert-butyl N-[2-(4-methylbenzoyl)furan-3-yl]carbamate, have been explored for their unique hydrogen bonding and molecular packing properties. Studies have demonstrated the importance of hydrogen bonds in assembling molecules into three-dimensional architectures, highlighting the compound's role in the development of new materials and molecular structures. The interplay of strong and weak hydrogen bonds in such compounds has been shown to form motifs with pseudo symmetry, contributing to their crystalline structures (Das et al., 2016).
Catalytic Applications
The compound has been implicated in catalytic processes, particularly in the C-H bond activation/borylation of furans and thiophenes. A study involving an iron-methyl complex demonstrated the compound's ability to activate C-H bonds, leading to the formation of aryl complexes. This activation is crucial for the dehydrogenative coupling of furans or thiophenes with pinacolborane, showcasing the compound's potential in organic synthesis and catalysis (Hatanaka et al., 2010).
Intermediate for Synthesis
As an intermediate, tert-butyl N-[2-(4-methylbenzoyl)furan-3-yl]carbamate plays a significant role in the synthesis of various biologically active compounds. Its utility in forming other complex molecules is highlighted through its involvement in multi-step synthetic processes. For example, it has been used in the synthesis of compounds related to omisertinib (AZD9291), a notable achievement in medicinal chemistry (Zhao et al., 2017).
Protective Group Chemistry
In the realm of amino protecting group chemistry, tert-butyl N-[2-(4-methylbenzoyl)furan-3-yl]carbamate serves as a pivotal example of the versatility of silyl carbamates. The chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates illustrates the compound's importance in synthesizing and manipulating amino acids and peptides. This enables the conversion of N-tert-butoxycarbonyl (Boc) compounds into their corresponding N-benzyloxycarbonyl (Z) compounds under mild reaction conditions, showcasing the compound's utility in peptide synthesis (Sakaitani & Ohfune, 1990).
Wirkmechanismus
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of “tert-butyl N-[2-(4-methylbenzoyl)furan-3-yl]carbamate”. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Eigenschaften
IUPAC Name |
tert-butyl N-[2-(4-methylbenzoyl)furan-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-11-5-7-12(8-6-11)14(19)15-13(9-10-21-15)18-16(20)22-17(2,3)4/h5-10H,1-4H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJUJOVZZUCWAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C=CO2)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




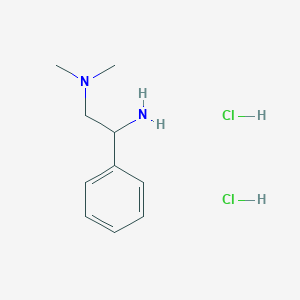
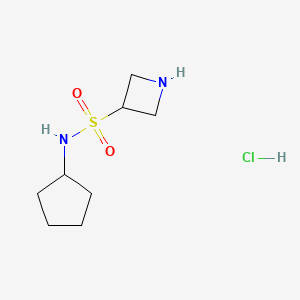
![2-{1-[(Tert-butoxy)carbonyl]azetidin-3-ylidene}propanoic acid](/img/structure/B1379420.png)

